5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide
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Overview
Description
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a benzamide core, a piperidine ring, and a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic diseases such as type 2 diabetes.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby regulating blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): An antidiabetic clinical candidate targeting GPR119.
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide: A structurally similar compound with different substituents.
Uniqueness
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide is unique due to its specific combination of functional groups and its potent activity as a GPR119 agonist. This makes it a valuable compound for further research and development in the field of metabolic diseases.
Properties
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-16(21-8-11-25-15-26-21)27-23(29)20-14-17(24)6-7-22(20)30-19-9-12-28(13-10-19)18-4-2-3-5-18/h6-8,11,14-16,18-19H,2-5,9-10,12-13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJRWWGWLYBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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